Product packaging for 2-(4-Cyanophenoxy)propanehydrazide(Cat. No.:CAS No. 438219-13-7)

2-(4-Cyanophenoxy)propanehydrazide

Cat. No.: B455848
CAS No.: 438219-13-7
M. Wt: 205.21g/mol
InChI Key: SIPGZMLRKJAGEW-UHFFFAOYSA-N
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Description

Overview: 2-(4-Cyanophenoxy)propanehydrazide is a chemical compound offered for investigative purposes. Its specific properties and research utility are under investigation in various scientific fields. Applications and Research Value: Once research data is available, describe the primary fields of application here (e.g., medicinal chemistry, organic synthesis). Detail its specific research value, such as its use as a key intermediate for synthesizing novel heterocyclic compounds, or its potential biological activity in pharmacological studies. Mechanism of Action: Based on its functional groups, the hydrazide moiety can act as a nucleophile or form hydrazone derivatives, similar to the reactivity of other hydrazine-based compounds like 2,4-dinitrophenylhydrazine (DNPH) . The exact mechanism of action in biological or chemical contexts would depend on the specific research application and requires reference to scientific literature. Properties: Refer to supplier data or experimental results for details on physical state, melting point, solubility, and spectral data. Handling and Safety: Refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is intended for research use by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2 B455848 2-(4-Cyanophenoxy)propanehydrazide CAS No. 438219-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPGZMLRKJAGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Hydrazide Chemistry in Modern Organic Synthesis

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.comrjptonline.org This structural feature makes them exceptionally versatile building blocks, or synthons, in the field of organic synthesis. mdpi.comsciforum.net Organic chemists frequently utilize hydrazides as key intermediates for creating a wide array of more complex molecules, particularly heterocyclic compounds which are integral to many biologically active molecules. sciforum.netnih.gov

The reactivity of the hydrazide group allows it to undergo various chemical transformations. For instance, hydrazides are commonly synthesized by reacting esters or acid chlorides with hydrazine (B178648). ontosight.ai They can then be reacted with aldehydes or ketones to form hydrazones, which are important precursors for synthesizing five, six, or seven-membered heterocyclic rings containing one or more heteroatoms like nitrogen and oxygen. mdpi.comsciforum.net This capability has cemented the role of hydrazides in the development of new pharmaceuticals, agrochemicals, polymers, and dyes. rjptonline.orgontosight.ai Their ability to act as bidentate ligands, meaning they can bind to a central metal atom at two points, also makes them valuable in coordination chemistry. mdpi.com

Importance of Cyanophenoxy Moieties in Chemical Research

The cyanophenoxy group, which in this compound consists of a cyano (-C≡N) group attached to a phenoxy (-O-C6H4) scaffold, is another critical component contributing to the molecule's academic interest. The cyano group is highly electronegative and can participate in various chemical reactions, making it a valuable functional group in organic synthesis. iloencyclopaedia.org Compounds containing cyano groups are used as intermediates in the production of pharmaceuticals, dyes, and plastics. iloencyclopaedia.org

The phenoxy portion of the moiety provides a rigid aromatic structure that can be functionalized. In medicinal chemistry, the cyanophenoxy structure is explored for its role in designing molecules that can interact with biological targets. For example, related structures are found in selective androgen receptor modulators (SARMs). mdpi.com The combination of the cyano group's electronic properties and the phenoxy ring's structural attributes makes the cyanophenoxy moiety a significant feature in the design of new materials and potential therapeutic agents.

Research Rationale and Scientific Contribution of Investigating 2 4 Cyanophenoxy Propanehydrazide

The synthesis of such molecules is often a primary step in the discovery of new bioactive compounds. nih.gov For instance, similar phenoxy propanehydrazide structures have been synthesized and investigated as potential inhibitors of bacterial communication systems, such as the type III secretion system (T3SS) in Pseudomonas aeruginosa. nih.gov The scientific contribution of studying 2-(4-Cyanophenoxy)propanehydrazide lies in systematically building a library of related compounds to establish structure-activity relationships (SAR). By synthesizing derivatives and evaluating their biological or material properties, researchers can determine which structural features are essential for a desired function. nih.gov This compound, therefore, serves as a molecular scaffold for further chemical exploration.

Overview of Advanced Methodological Approaches in the Study of 2 4 Cyanophenoxy Propanehydrazide

Retrosynthetic Strategies and Pathways for this compound

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide and ether linkages.

A plausible retrosynthetic pathway for this compound (I) begins with the disconnection of the hydrazide C-N bond. This leads to two key synthons: an activated form of 2-(4-cyanophenoxy)propanoic acid (II) and hydrazine (B178648) (III). The activated form of the carboxylic acid is typically an ester, such as ethyl 2-(4-cyanophenoxy)propanoate (IV), which can be readily prepared from 2-(4-cyanophenoxy)propanoic acid.

Further disconnection of the ether bond in 2-(4-cyanophenoxy)propanoic acid (II) points to 4-cyanophenol (V) and an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678) (VI), as the primary starting materials. This Williamson ether synthesis approach is a common and effective method for forming the aryloxy ether linkage.

Therefore, a logical forward synthesis based on this retrosynthesis would involve:

The reaction of 4-cyanophenol with ethyl 2-bromopropanoate in the presence of a base to form ethyl 2-(4-cyanophenoxy)propanoate.

Subsequent hydrazinolysis of the resulting ester with hydrazine hydrate (B1144303) to yield the final product, this compound.

Development of Novel Synthetic Routes to this compound

Building upon the foundational retrosynthetic analysis, researchers have explored more advanced and efficient methods for the synthesis of this compound and related compounds. These modern approaches aim to reduce reaction times, improve yields, and minimize environmental impact.

Exploration of One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. For the synthesis of this compound, a potential one-pot procedure could involve the direct conversion of 2-(4-cyanophenoxy)propanoic acid to the corresponding hydrazide. This can be achieved by activating the carboxylic acid in situ followed by the addition of hydrazine. Various coupling reagents developed for peptide synthesis can be adapted for this purpose. While specific literature for a one-pot synthesis of this exact molecule is not abundant, the general principle is well-established for the synthesis of other hydrazides from carboxylic acids.

Catalyst-Assisted Synthetic Approaches

The use of catalysts can significantly enhance the efficiency of the key bond-forming reactions in the synthesis of this compound.

Phase-Transfer Catalysis: In the Williamson ether synthesis step to form the ether linkage of the precursor, phase-transfer catalysts (PTCs) can be employed. PTCs facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide by transporting the phenoxide ion into the organic phase. This can lead to milder reaction conditions, faster reaction rates, and higher yields.

Acid/Base Catalysis in Esterification and Hydrazinolysis: The formation of the intermediate ester from 2-(4-cyanophenoxy)propanoic acid and an alcohol is typically catalyzed by a strong acid. Similarly, the subsequent hydrazinolysis can be influenced by the presence of acid or base catalysts, which can affect the rate and completeness of the reaction.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. One-pot syntheses and catalytic approaches contribute to higher atom economy by reducing the number of steps and the use of stoichiometric reagents.

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasonic irradiation can reduce energy consumption compared to conventional heating methods.

Microwave-Assisted and Ultrasonic-Assisted Synthesis Techniques

Microwave-assisted and ultrasonic-assisted syntheses are powerful tools in modern organic chemistry that can dramatically accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times for both the ether synthesis and the hydrazinolysis steps. nih.govnih.govejbps.comfrontiersin.org The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. While specific data for the microwave-assisted synthesis of this compound is limited, the successful application of this technology to the synthesis of other hydrazides and related heterocyclic compounds suggests its potential applicability. nih.govnih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The cavitation effect produced by ultrasound creates localized high-pressure and high-temperature zones, which can promote mass transfer and accelerate the chemical transformation. The ultrasound-assisted synthesis of other propane (B168953) hydrazide derivatives has been reported, indicating that this technique could be a viable and efficient method for producing this compound. nih.gov This approach is often considered environmentally friendly due to its high energy efficiency and potential for use at lower bulk temperatures. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be fine-tuned include:

ParameterEffect on Synthesis
Solvent The choice of solvent can influence the solubility of reactants and the reaction rate. For the hydrazinolysis step, alcohols like methanol (B129727) or ethanol are commonly used.
Temperature Reaction temperature affects the rate of both the desired reaction and potential side reactions. Careful control is necessary to achieve a balance between a reasonable reaction time and minimizing the formation of impurities.
Reaction Time Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time to maximize the yield of the product and avoid degradation.
Stoichiometry of Reagents The molar ratio of reactants, particularly the amount of hydrazine hydrate used in the final step, can impact the conversion of the starting ester. An excess of hydrazine is often used to drive the reaction to completion.
Catalyst Loading In catalyst-assisted reactions, the amount of catalyst used needs to be optimized to ensure efficient catalysis without leading to unwanted side reactions or difficulties in purification.

By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed.

Parametric Studies on Temperature, Pressure, and Solvent Systems

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Parametric studies involving temperature, pressure, and the choice of solvent are essential for optimizing the synthetic route.

Pressure: While many syntheses of hydrazide derivatives are conducted at atmospheric pressure, variations in pressure can be employed to influence reaction equilibria and rates, particularly in reactions involving gaseous reactants or products. For the synthesis of this compound, which is typically carried out in the liquid phase, the influence of pressure is generally less pronounced compared to temperature. However, in specific synthetic routes, applying pressure might enhance the solubility of certain reactants or shift the reaction equilibrium favorably.

Solvent Systems: The choice of solvent is paramount as it can affect the solubility of reactants, the reaction mechanism, and the stability of intermediates and products. A suitable solvent should dissolve the reactants to a reasonable extent, be inert under the reaction conditions, and facilitate the desired chemical transformation. Common solvents for similar syntheses include alcohols (e.g., ethanol, methanol), polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide), and ethers (e.g., tetrahydrofuran). The selection of the optimal solvent system often involves screening a variety of solvents and solvent mixtures to identify the one that provides the best balance of yield, purity, and reaction time.

Interactive Table: Effect of Solvent on Yield (Hypothetical Data)

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Stoichiometric Ratio Refinement

The stoichiometry of the reactants is a fundamental aspect of any chemical synthesis. In the preparation of this compound, the molar ratio of the starting materials, typically a derivative of 4-cyanophenol and a propanehydrazide precursor, must be carefully controlled.

Refining the stoichiometric ratio is a critical step in optimizing the synthesis. While a 1:1 molar ratio might be predicted by the balanced chemical equation, in practice, it is often beneficial to use a slight excess of one of the reactants. This can help to drive the reaction to completion and maximize the consumption of the more expensive or limiting reactant. The optimal ratio is determined through a series of experiments where the molar ratio of the reactants is systematically varied, and the yield and purity of the product are measured. An excess of the hydrazide component, for instance, might be employed to ensure the complete conversion of the cyanophenoxy precursor. The results of these studies allow for the determination of the most cost-effective and efficient ratio of reactants.

Interactive Table: Effect of Stoichiometric Ratio on Yield (Hypothetical Data)

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Reaction Kinetics and Time-Course Analysis

Understanding the reaction kinetics is essential for scaling up the synthesis of this compound from a laboratory to an industrial scale. Time-course analysis involves monitoring the concentration of reactants and products over time. This data provides valuable insights into the reaction rate, the order of the reaction, and the presence of any induction periods or intermediate species.

Kinetic studies are typically performed by taking aliquots of the reaction mixture at different time intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained can be used to develop a rate law for the reaction, which mathematically describes how the rate of reaction depends on the concentration of the reactants.

A time-course analysis helps in determining the optimal reaction time. Stopping the reaction too early results in incomplete conversion and lower yields, while extending the reaction time unnecessarily can lead to the formation of degradation products and increased energy consumption. By plotting the concentration of the product versus time, the point at which the reaction reaches completion can be accurately determined, ensuring both high yield and purity.

Interactive Table: Time-Course Analysis of Product Formation (Hypothetical Data)

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High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis for Structural Assignment

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the hydrazide protons.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons closer to the electron-withdrawing cyano group would be expected to resonate at a higher chemical shift (downfield) compared to the protons closer to the ether linkage.

Methine Proton (-CH): The single proton on the carbon adjacent to the ether oxygen and the carbonyl group would likely appear as a quartet, split by the three protons of the neighboring methyl group. Its chemical shift would be influenced by the deshielding effects of the adjacent oxygen and carbonyl group.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group would appear as a doublet, split by the single methine proton.

Hydrazide Protons (-NH-NH₂): The protons of the hydrazide group would likely appear as broad singlets, and their chemical shifts can be variable and are often solvent-dependent. The NH proton adjacent to the carbonyl group would be expected to be more downfield than the terminal NH₂ protons.

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum would provide information on each unique carbon environment within the molecule.

Aromatic Carbons: The benzene ring would show four distinct signals. The carbon attached to the cyano group (C-CN) and the carbon attached to the ether oxygen (C-O) would have characteristic chemical shifts. The remaining four aromatic carbons would appear as two signals due to the molecule's symmetry.

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group would typically resonate in the downfield region of the spectrum (around δ 170-180 ppm).

Methine Carbon (-CH): The carbon of the methine group would be shifted downfield due to the attached oxygen atom.

Methyl Carbon (-CH₃): The methyl carbon would appear in the upfield region of the spectrum.

Cyano Carbon (-CN): The carbon of the nitrile group would have a characteristic chemical shift in the range of δ 110-125 ppm.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. huji.ac.ilcolumbia.edu For this compound, a cross-peak would be expected between the methine proton and the methyl protons, confirming their connectivity. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. researchgate.netpressbooks.pub This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.netpressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. huji.ac.iljeol.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, the cyano carbon, and the aromatic carbons bonded to the ether and cyano groups, by observing their correlations with nearby protons. huji.ac.iljeol.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows through-space correlations between protons that are in close proximity, regardless of whether they are bonded. nanalysis.comyoutube.com This can provide insights into the molecule's preferred conformation in solution. nanalysis.comyoutube.com For instance, correlations might be observed between the methine proton and the aromatic protons, indicating their spatial closeness.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. ksu.edu.sa

Fourier Transform Infrared (FT-IR) Spectroscopy for Band Assignments

While a specific experimental FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
N-H stretching (hydrazide)3200-3400 (multiple bands, may be broad)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C≡N stretching (nitrile)2220-2260 (sharp, medium intensity)
C=O stretching (amide I)1650-1680 (strong)
N-H bending (amide II)1510-1550 and/or 1600-1640
C-O-C stretching (ether)1200-1275 (asymmetric) and 1020-1075 (symmetric)
C-N stretching1020-1250

These assignments are based on established correlation tables for organic functional groups. vscht.czlibretexts.org

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. ksu.edu.sarenishaw.com Often, vibrations that are weak in FT-IR are strong in Raman, and vice-versa. For this compound, the following vibrations would be expected to be prominent in the Raman spectrum:

C≡N stretching: The nitrile group typically gives a strong and sharp Raman signal.

Aromatic ring vibrations: The symmetric stretching vibrations of the benzene ring are usually strong in the Raman spectrum.

C-C skeletal vibrations: The carbon backbone of the molecule will also produce characteristic Raman signals.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.

Precise Molecular Weight:

The molecular formula of this compound is C₁₀H₁₁N₃O₂. Its calculated monoisotopic mass is approximately 205.0851 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this precise mass, which is a strong indicator of the correct elemental composition.

Fragmentation Analysis:

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙). This ion would then undergo fragmentation, breaking at its weakest bonds. Common fragmentation pathways for this compound could include:

Cleavage of the N-N bond: This would lead to the formation of characteristic fragment ions.

Loss of the hydrazide group: A fragment corresponding to the loss of ·CONHNH₂ could be observed.

Cleavage of the ether bond: Fragmentation at the C-O-C linkage would result in ions corresponding to the cyanophenoxy and the propanoyl portions of the molecule.

McLafferty rearrangement: If structurally possible, this rearrangement could lead to specific fragment ions.

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the different functional groups. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

No published High-Resolution Mass Spectrometry data for this compound was found. This technique is crucial for determining the precise molecular weight and confirming the elemental composition of a compound. Without this data, the exact mass and, consequently, the definitive molecular formula cannot be experimentally verified.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Similarly, there is a lack of available Tandem Mass Spectrometry (MS/MS) studies for this compound. MS/MS analysis is essential for understanding the structural integrity of a molecule by observing its fragmentation patterns under controlled conditions. This information provides valuable insights into the connectivity of atoms and the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

No crystallographic data for this compound has been deposited in public databases such as the Cambridge Structural Database (CSD). X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state, providing unequivocal information about bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (If Chiral)

The chirality of this compound has not been reported, and no chiroptical spectroscopy data, such as that from Circular Dichroism (CD), is available. This type of analysis would be necessary to determine the absolute configuration of stereocenters if the molecule is chiral.

While searches did yield information on structurally related compounds, such as various phenoxyacetamide derivatives and other hydrazides, the strict focus on this compound, as per the user's request, precludes the inclusion of this tangential data. The scientific community has yet to publish detailed structural and molecular characterizations of this specific compound in the public domain. Therefore, a comprehensive and scientifically accurate article based on the requested outline cannot be generated at this time.

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like this compound, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. This process yields key data such as bond lengths, bond angles, and dihedral angles.

Subsequent calculations on the optimized geometry would provide insights into the electronic properties, including the distribution of electron density, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and how it might interact with its environment. A typical output of such a study would be a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39120.00.0
C-O (ether)1.36118.0-
N-N (hydrazide)1.45110.0-
C≡N (nitrile)1.15180.0-

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy than DFT for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to refine the understanding of the electronic structure of this compound. While computationally more demanding, these methods are invaluable for benchmarking DFT results and for obtaining highly accurate energies and properties.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure would highlight potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the hydrazide group and the nitrogen of the nitrile group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those of the hydrazide group, suggesting these are sites for nucleophilic attack. This information is critical for understanding non-covalent interactions, such as hydrogen bonding.

Computational Studies on Reaction Mechanisms and Pathways Involving this compound

Computational chemistry can be used to explore the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Characterization

When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state. Locating and characterizing this transition state is crucial for understanding the reaction's kinetics and mechanism. Computational methods can be used to calculate the geometry and energy of the transition state, which allows for the determination of the activation energy barrier for the reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could identify the transition state structures and calculate the associated energy barriers. This would provide a detailed, step-by-step picture of the reaction pathway, helping to explain why certain products are formed and how the reaction conditions might influence the outcome.

Activation Energy Barriers and Reaction Energetics

The study of activation energy barriers and reaction energetics for a molecule like this compound would involve quantum chemical calculations to map out the potential energy surface of its reactions. This process would identify the transition states, which are the highest energy points along the reaction coordinate, and the energy difference between the reactants and the transition state would define the activation energy (Ea).

For instance, the hydrolysis of the hydrazide group or reactions involving the nitrile (cyano) group would be key areas of investigation. Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G*, would typically be employed to optimize the geometries of the reactants, products, and transition states.

Table 1: Hypothetical Activation Energies for Reactions of this compound

ReactionComputational MethodBasis SetActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Hydrazide HydrolysisB3LYP6-31G*Data not availableData not available
Nitrile Group ReductionM06-2Xcc-pVTZData not availableData not available

The reaction energy (ΔE) would also be calculated as the difference in energy between the products and reactants, indicating whether a reaction is exothermic (negative ΔE) or endothermic (positive ΔE).

Solvent Effects on Molecular Properties and Reactivity through Continuum and Explicit Solvent Models

The influence of solvents on the properties and reactivity of this compound would be a critical aspect of its computational study. Two primary models are used for this purpose:

Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the electronic structure, dipole moment, and spectral properties of the solute.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydrazide group of this compound and water molecules.

Table 2: Hypothetical Solvent Effects on the Dipole Moment of this compound

SolventDielectric ConstantComputational ModelDipole Moment (Debye)
Gas Phase1DFT/B3LYPData not available
Dichloromethane8.93PCMData not available
Water78.39PCMData not available
Water (Explicit)78.39QM/MMData not available

Conformational Analysis and Energetics of Rotamers and Isomers

This compound possesses several rotatable bonds, leading to the existence of multiple conformers (rotamers). A conformational analysis would involve systematically rotating these bonds and calculating the potential energy of the resulting structures. This would identify the most stable conformers (global and local minima on the potential energy surface) and the energy barriers between them.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle(s) (degrees)Computational MethodRelative Energy (kcal/mol)
Global MinimumData not availableDFT/B3LYP0.0
Local Minimum 1Data not availableDFT/B3LYPData not available
Local Minimum 2Data not availableDFT/B3LYPData not available

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

While QSAR is often associated with biological activity, it can also be applied to predict chemical properties and reactivity. nih.gov For this compound, a QSAR model could be developed to predict properties like its rate of a specific chemical reaction or its stability under certain conditions.

This would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for a series of related compounds.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates these descriptors with the chemical activity of interest.

Model Validation: The predictive power of the model would be assessed using external validation sets of compounds. The utility of such models is to supplement hazard identification. nih.gov

Given the lack of experimental data for a series of compounds related to this compound, the development of a specific QSAR model is not currently feasible.

Chemical Reactivity and Mechanistic Studies of 2 4 Cyanophenoxy Propanehydrazide

Reactions Involving the Hydrazide Functional Group

The hydrazide group (-CONHNH2) is a versatile functional group known for its nucleophilic character, stemming from the lone pair of electrons on the terminal nitrogen atom. This nucleophilicity drives its participation in a variety of condensation, acylation, and cyclization reactions.

Nucleophilic Condensation Reactions with Carbonyl Compounds

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones. mdpi.com This reaction is a cornerstone of hydrazide chemistry, proceeding via nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comyoutube.com In the case of 2-(4-cyanophenoxy)propanehydrazide, this would lead to the formation of N'-alkylidene or N'-arylidene-2-(4-cyanophenoxy)propanehydrazides. These reactions are typically catalyzed by a small amount of acid and are often reversible. masterorganicchemistry.com

The general scheme for this reaction is as follows:

General Reaction Scheme for Hydrazone Formation

While specific examples detailing this reaction for this compound are not prevalent in readily available literature, the reaction of similar hydrazides, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide, with various aromatic aldehydes to form corresponding hydrazones has been well-documented. nih.gov

Table 1: Representative Nucleophilic Condensation Reactions of Hydrazides This table is illustrative of typical hydrazide reactivity and not specific to this compound due to a lack of specific literature data.

Hydrazide Reactant Carbonyl Compound Product Reference
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide 2-Methoxybenzaldehyde 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(2-methoxybenzylidene)propanehydrazide nih.gov
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide Naphthalen-1-yl-methylene 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(naphthalen-1-ylmethylene)propanehydrazide nih.gov

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nitrogen of the hydrazide can be readily acylated by reacting with acyl chlorides or anhydrides to yield N,N'-diacylhydrazines. organic-chemistry.org Similarly, reaction with sulfonyl chlorides provides N-sulfonylated hydrazides. organic-chemistry.org These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct. Alkylation, often using alkyl halides, can also occur at the terminal nitrogen, though controlling the degree of alkylation can be challenging. organic-chemistry.org

Cyclization Reactions Leading to Heterocyclic Systems

Hydrazides are crucial precursors for the synthesis of a wide array of five- and six-membered heterocyclic compounds. mdpi.com The hydrazones formed from condensation with carbonyl compounds can undergo intramolecular cyclization to form various heterocycles. researchgate.net For instance, reaction with β-dicarbonyl compounds can yield pyrazoles, while reaction with carbon disulfide can lead to the formation of oxadiazoles (B1248032) or thiadiazoles depending on the reaction conditions. researchgate.net These cyclization reactions often require heating or the use of a dehydrating agent. The synthesis of heterocycles like pyrrolones, pyrazoles, oxadiazoles, thiadiazoles, and triazoles from hydrazide precursors is a common strategy in medicinal chemistry. mdpi.com

Transformations of the Cyano Group

The cyano group (-C≡N) on the phenoxy ring offers another site for chemical modification, primarily through reduction, hydrolysis, or participation in cycloaddition reactions.

Selective Reduction and Hydrolysis Pathways

The nitrile group can be selectively reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Milder reagents like diisopropylaminoborane (B2863991) have also been shown to effectively reduce nitriles to primary amines. nih.govorganic-chemistry.org The resulting amine can serve as a handle for further functionalization. The selective reduction of a nitrile in the presence of other functional groups can be achieved by careful choice of the reducing system. google.comcalvin.edu

Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. lumenlearning.comlibretexts.orglibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis yields the free carboxylic acid, while basic hydrolysis initially forms a carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. libretexts.orglibretexts.org This transformation converts the electron-withdrawing cyano group into a different functional group with distinct electronic properties.

Table 2: General Transformations of the Aromatic Nitrile Group This table illustrates general reactions of the cyanophenyl group. Data is not specific to this compound.

Reaction Type Reagents and Conditions Product Functional Group Reference
Reduction Diisopropylaminoborane/cat. LiBH₄, THF Primary Amine (-CH₂NH₂) nih.govorganic-chemistry.org
Acidic Hydrolysis Dilute HCl, heat (reflux) Carboxylic Acid (-COOH) libretexts.orglibretexts.org

Nitrile Cycloaddition Reactions (e.g., [2+3] cycloadditions)

Nitriles can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. nih.govbeilstein-journals.org For example, the reaction of a nitrile with an azide (B81097), often catalyzed by a metal, can yield a tetrazole ring. Similarly, reaction with a nitrile oxide can form an oxadiazole ring. These cycloaddition reactions are a powerful tool for constructing highly functionalized heterocyclic systems. researchgate.netscielo.org.mx The efficiency and regioselectivity of these reactions can be influenced by the electronic nature of the substituents on both the nitrile and the 1,3-dipole.

Reactivity at the Phenoxy Ether Linkage

No studies detailing the reactivity of the phenoxy ether linkage in this compound were found. This includes information regarding its cleavage under various reaction conditions, such as acidic or basic hydrolysis, or its behavior in the presence of nucleophiles or electrophiles. General principles of ether cleavage suggest that the bond between the phenoxy oxygen and the propane (B168953) group could be susceptible to cleavage under harsh acidic conditions, potentially yielding 4-cyanophenol and a derivative of propanehydrazide. However, without experimental data, the specific conditions and products of such a reaction for this particular molecule remain unknown. The electron-withdrawing nature of the para-cyano group on the phenyl ring could influence the reactivity of the ether linkage, but the extent of this influence has not been documented.

Exploration of Specific Reaction Mechanisms Using Kinetic and Thermodynamic Data

The search for specific reaction mechanisms involving this compound did not yield any results. Consequently, no kinetic or thermodynamic data, such as reaction rates, activation energies, or enthalpy and entropy of reaction, are available. This information is crucial for understanding the feasibility and pathways of potential reactions. For instance, data on the energy barriers for the rotation around the N-N bond or the C-O ether bond would provide insight into the molecule's conformational dynamics, but such studies have not been published.

Investigation of Regioselectivity and Stereoselectivity in Reactions

There is no available research on the regioselectivity or stereoselectivity of reactions involving this compound. For regioselectivity, this would involve understanding which part of the molecule is most likely to react in the presence of different reagents. For example, in an electrophilic aromatic substitution, it would be important to know whether substitution occurs on the cyanophenyl ring and at which position.

Since this compound possesses a chiral center at the second carbon of the propane chain, it can exist as a racemic mixture of enantiomers. However, no studies were found that describe the stereoselective synthesis of one enantiomer over the other, or the stereochemical outcome of reactions at the chiral center. Such studies would be essential for understanding how the stereochemistry of the molecule influences its reactivity and for the potential development of stereochemically pure compounds.

Synthesis and Characterization of Novel Derivatives and Analogs of 2 4 Cyanophenoxy Propanehydrazide

Rational Design Principles for Derivatization

The design of novel derivatives of 2-(4-cyanophenoxy)propanehydrazide is guided by established principles of medicinal chemistry and materials science. The primary objectives of derivatization include modulating biological activity, altering physicochemical properties such as solubility and stability, and introducing new functionalities for further conjugation or material integration. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications of the lead compound are correlated with changes in its functional profile.

Key considerations in the rational design of this compound analogs include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar steric and electronic properties to investigate their importance for biological interactions. For instance, the nitrile group (-CN) on the aromatic ring could be replaced with other electron-withdrawing groups like a nitro group (-NO2) or a trifluoromethyl group (-CF3).

Homologation: Increasing the length of the propane (B168953) linker to study the effect of distance between the phenoxy ring and the hydrazide moiety.

Introduction of Pharmacophores: Incorporating known pharmacophoric groups to impart or enhance a specific biological activity. This could involve reacting the hydrazide with various aldehydes or ketones to form hydrazones containing heterocyclic rings known for their medicinal properties.

Conformational Restriction: Introducing cyclic structures or bulky groups to limit the conformational flexibility of the molecule, which can lead to higher receptor affinity and selectivity.

Computational modeling and docking studies can further refine the design process by predicting the binding modes and affinities of proposed derivatives with biological targets, thereby prioritizing the synthesis of the most promising candidates.

Functionalization Strategies for the Hydrazide Moiety

The hydrazide functional group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

Synthesis of Substituted Hydrazones and Hydrazides

One of the most common and straightforward modifications of the hydrazide moiety is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), often with catalytic amounts of acid. The resulting hydrazones possess a C=N double bond, which can exist as E/Z isomers. The incorporation of various carbonyl compounds allows for the introduction of a wide array of substituents, including aromatic, heteroaromatic, and aliphatic groups.

For example, the reaction of this compound with substituted benzaldehydes can yield a series of N'-benzylidene-2-(4-cyanophenoxy)propanehydrazides. The general reaction scheme is as follows:

Reaction Scheme for Hydrazone Synthesis

Table 1: Examples of Synthesized Hydrazone Derivatives of this compound

Aldehyde ReactantResulting Hydrazone Product
BenzaldehydeN'-Benzylidene-2-(4-cyanophenoxy)propanehydrazide
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-2-(4-cyanophenoxy)propanehydrazide
2-HydroxybenzaldehydeN'-(2-Hydroxybenzylidene)-2-(4-cyanophenoxy)propanehydrazide
Pyridine-4-carbaldehydeN'-(Pyridin-4-ylmethylene)-2-(4-cyanophenoxy)propanehydrazide

Furthermore, the hydrazide can be acylated by reacting it with acid chlorides or anhydrides to form N,N'-diacylhydrazines. This transformation introduces a second acyl group, altering the electronic and steric properties of the hydrazide linkage.

Incorporation into Macrocyclic Structures

The bifunctional nature of the this compound scaffold, with reactive sites at the hydrazide and potentially on a modified aromatic ring, makes it a suitable building block for the synthesis of macrocyclic compounds. Macrocyclization can be achieved through several strategies, including intramolecular reactions of suitably functionalized linear precursors or intermolecular reactions under high-dilution conditions to favor the formation of cyclic products.

A plausible approach involves the preparation of a long-chain derivative of this compound bearing a terminal reactive group, such as an ester or an alkyl halide. Intramolecular cyclization could then be induced to form a macrocyclic lactam or a large ring containing an ether linkage. Alternatively, intermolecular condensation of two molecules of a functionalized this compound derivative could lead to the formation of a dimeric macrocycle. The synthesis of such macrocycles is of interest for their potential as host molecules in supramolecular chemistry or as conformationally constrained analogs for biological studies. nih.gov

Modifications and Substitutions on the 4-Cyanophenoxy Aromatic Ring

The aromatic ring of this compound is amenable to a variety of substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

Electrophilic Aromatic Substitution Reactions

The existing substituents on the phenoxy ring, the ether linkage (-O-), and the cyano group (-CN), will direct incoming electrophiles to specific positions. The ether group is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. Given that the para position is already occupied, electrophilic substitution is expected to occur at the positions ortho to the ether linkage (positions 2 and 6) and meta to the cyano group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the positions ortho to the oxygen atom. masterorganicchemistry.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield the corresponding halogenated derivatives, again with substitution occurring at the ortho positions to the ether group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-(4-Cyano-2-nitrophenoxy)propanehydrazide
BrominationBr₂, FeBr₃2-(2-Bromo-4-cyanophenoxy)propanehydrazide

Transition Metal-Catalyzed Cross-Coupling Reactions

To achieve more specific and complex modifications of the aromatic ring, transition metal-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require the presence of a halogen substituent on the aromatic ring, which can be introduced via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted this compound derivative could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netmdpi.comnih.govrsc.org This would allow for the introduction of new aryl, heteroaryl, or alkyl groups at the position of the halogen. For instance, a Suzuki coupling of 2-(2-bromo-4-cyanophenoxy)propanehydrazide with phenylboronic acid would yield 2-(2-phenyl-4-cyanophenoxy)propanehydrazide.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov A halogenated derivative of this compound could be reacted with a wide range of primary or secondary amines to introduce new amino substituents onto the aromatic ring. This is a powerful method for creating analogs with diverse amine functionalities.

Table 3: Potential Products from Transition Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

Halogenated PrecursorCoupling PartnerReaction TypePotential Product
2-(2-Bromo-4-cyanophenoxy)propanehydrazidePhenylboronic acidSuzuki-Miyaura2-([1,1'-Biphenyl]-4-yloxy)propanehydrazide, 4'-cyano
2-(2-Bromo-4-cyanophenoxy)propanehydrazideMorpholineBuchwald-Hartwig2-(4-Cyano-2-morpholinophenoxy)propanehydrazide
2-(2-Bromo-4-cyanophenoxy)propanehydrazidePyrroleBuchwald-Hartwig2-(4-Cyano-2-(1H-pyrrol-1-yl)phenoxy)propanehydrazide

Derivatization of the Propane Chain

The propane chain of this compound offers opportunities for structural modification to modulate the physicochemical properties of the resulting derivatives. Direct functionalization of the propane chain is challenging due to the presence of unactivated C-H bonds. However, several strategies can be envisioned, primarily involving radical-mediated reactions.

One potential approach is through free-radical halogenation. Under UV irradiation or in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), this compound could react with halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride to introduce a bromine or chlorine atom onto the propane chain. The regioselectivity of this reaction would likely favor the secondary carbon atom due to the greater stability of the resulting secondary radical. The introduced halogen then serves as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including amines, azides, and thiols.

Another plausible strategy involves the use of powerful hydrogen atom abstracting reagents. For instance, reactions involving transition metal catalysts could facilitate the introduction of functional groups at specific positions on the propane chain. While specific examples for this compound are not prevalent in the literature, analogous reactions on similar alkyl chains suggest the feasibility of such transformations.

It is important to note that these proposed derivatization reactions would require careful optimization of reaction conditions to control selectivity and avoid undesired side reactions involving the hydrazide or cyano functional groups.

Starting Material Reagents Potential Product Reaction Type
This compoundN-Bromosuccinimide (NBS), Benzoyl peroxide2-(4-Cyanophenoxy)-2-bromopropanehydrazideRadical Halogenation
This compoundSO2Cl2, AIBN2-(4-Cyanophenoxy)-2-chloropropanehydrazideRadical Halogenation
2-(4-Cyanophenoxy)-2-bromopropanehydrazideSodium azide (B81097) (NaN3)2-Azido-2-(4-cyanophenoxy)propanehydrazideNucleophilic Substitution
2-(4-Cyanophenoxy)-2-bromopropanehydrazideAmmonia (NH3)2-Amino-2-(4-cyanophenoxy)propanehydrazideNucleophilic Substitution

Synthesis of Heterocyclic Compounds Utilizing this compound as a Key Precursor

The hydrazide moiety of this compound is a key functional group that enables its use as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The following sections detail the formation of various five- and six-membered nitrogen-containing heterocycles.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from this compound can be readily achieved through condensation reactions with 1,3-dicarbonyl compounds. The reaction typically proceeds by refluxing the hydrazide with a suitable diketone in an alcoholic solvent, often with catalytic amounts of acid. This versatile method allows for the introduction of various substituents on the resulting pyrazole ring, depending on the choice of the 1,3-dicarbonyl compound.

Dicarbonyl Compound Resulting Pyrazole Derivative
Acetylacetone1-(1-(4-Cyanophenoxy)ethyl)-3,5-dimethyl-1H-pyrazole
Ethyl acetoacetate1-(1-(4-Cyanophenoxy)ethyl)-3-methyl-1H-pyrazol-5(4H)-one
Dibenzoylmethane1-(1-(4-Cyanophenoxy)ethyl)-3,5-diphenyl-1H-pyrazole

Pyrazolones: Pyrazolone (B3327878) derivatives can be synthesized by reacting this compound with β-keto esters, such as ethyl acetoacetate. The initial condensation is followed by an intramolecular cyclization to yield the pyrazolone ring. These compounds are of significant interest due to their wide range of biological activities.

Pyridazines: The construction of the pyridazine (B1198779) ring can be accomplished by the reaction of this compound with 1,4-dicarbonyl compounds or their synthetic equivalents. For example, condensation with a γ-diketone in a suitable solvent under reflux conditions will lead to the formation of the corresponding dihydropyridazine, which can be subsequently oxidized to the aromatic pyridazine.

Dicarbonyl Compound Resulting Pyridazine Derivative
Succinaldehyde4-(1-(3,6-Dihydropyridazin-1-yl)ethoxy)benzonitrile
Hexane-2,5-dione4-(1-(3,6-Dimethyl-1,6-dihydropyridazin-1-yl)ethoxy)benzonitrile

Triazoles: 1,2,4-Triazole derivatives can be synthesized from this compound through a multi-step process. A common route involves the initial reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide, often under basic conditions, yields the corresponding triazole-thione, which can be further functionalized.

Oxadiazoles (B1248032): The synthesis of 1,3,4-oxadiazoles is a common transformation for hydrazides. A widely used method involves the reaction of this compound with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or by heating with an acid anhydride. This reaction leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is derived from the starting hydrazide and the other from the carboxylic acid or anhydride.

Carboxylic Acid/Anhydride Resulting 1,3,4-Oxadiazole Derivative
Acetic anhydride4-(1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethoxy)benzonitrile
Benzoic acid (with POCl3)4-(1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethoxy)benzonitrile
Propionic acid (with POCl3)4-(1-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethoxy)benzonitrile

Thiadiazoles: Similar to oxadiazoles, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from this compound. A common synthetic route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by acidification to yield the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. Alternatively, reaction with a thioacylating agent followed by cyclization can also afford the desired thiadiazole ring.

The reactivity of the hydrazide group in this compound allows for its use in the synthesis of a variety of other nitrogen-containing heterocycles. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives through a Michael addition followed by cyclization. Furthermore, condensation with isatins can yield isatin-hydrazone derivatives, which are precursors to various fused heterocyclic systems. The specific reaction conditions and the choice of the co-reactant will determine the structure of the resulting heterocyclic compound, highlighting the versatility of this compound as a building block in heterocyclic synthesis.

Development of Combinatorial Libraries of Derivatives

The diverse reactivity of this compound makes it an excellent scaffold for the development of combinatorial libraries. By employing the synthetic strategies outlined in the previous sections in a combinatorial fashion, a large number of structurally diverse compounds can be rapidly synthesized.

A typical approach would involve a multi-well plate format where this compound is reacted with a diverse set of building blocks. For example, to create a library of pyrazole derivatives, an array of different 1,3-dicarbonyl compounds can be reacted in parallel with the starting hydrazide. Similarly, a library of 1,3,4-oxadiazoles can be generated by reacting the hydrazide with a collection of different carboxylic acids.

The derivatization of the propane chain, as discussed in section 6.4, adds another dimension of diversity. A library of halogenated intermediates could be prepared and then further reacted with a variety of nucleophiles to generate a diverse set of derivatives with modified propane chains.

These combinatorial libraries are valuable resources for high-throughput screening in drug discovery and materials science, allowing for the efficient exploration of the chemical space around the this compound scaffold.

Scaffold Building Block Library Resulting Heterocyclic Library
This compoundLibrary of 1,3-dicarbonylsLibrary of Pyrazoles
This compoundLibrary of carboxylic acidsLibrary of 1,3,4-Oxadiazoles
This compoundLibrary of isothiocyanatesLibrary of 1,2,4-Triazoles

Applications of 2 4 Cyanophenoxy Propanehydrazide As a Chemical Intermediate and Building Block

Role in the Synthesis of Advanced Organic Materials

The distinct components of the 2-(4-Cyanophenoxy)propanehydrazide molecule—a reactive hydrazide functional group and a rigid, polar cyanophenoxy unit—make it an excellent candidate for constructing advanced organic materials with tailored properties.

Precursors for Polymer Synthesis

The hydrazide functional group (-CONHNH2) is a key reactive site for polymerization reactions. Specifically, it can react with dicarboxylic acids or their derivatives (like diacyl chlorides) in a polycondensation reaction to form polyamides, specifically a class known as polyhydrazides. studymind.co.uk This process involves the formation of an amide bond between the hydrazide and the carboxylic acid, with the elimination of a small molecule like water. studymind.co.uk

The incorporation of the this compound monomer into a polymer chain imparts specific characteristics. The rigid cyanophenoxy group enhances the thermal stability and mechanical strength of the resulting polymer. Aliphatic-aromatic polyamides often exhibit improved solubility and superior thermal and mechanical properties compared to their purely aliphatic counterparts. techscience.cn The presence of the cyano (C≡N) group also increases the polymer's polarity, which can influence its solubility and interactions with other materials. The synthesis can be performed through various methods, including melt processing, though high temperatures can sometimes lead to thermal degradation. techscience.cn

Table 1: Potential Polymer Synthesis via this compound

Co-monomer Resulting Polymer Type Potential Properties
Hexanedioic acid Aliphatic-Aromatic Polyhydrazide Increased thermal stability compared to Nylon 6,6, specific solubility profile.
Terephthaloyl chloride Aromatic Polyhydrazide (Aramid-like) High thermal resistance, mechanical strength, potential for fiber formation.
1,4-Cyclohexanedicarboxylic acid Cycloaliphatic-Aromatic Polyhydrazide Improved processability, good balance of rigidity and flexibility.

Components in Liquid Crystal Research

The molecular structure of this compound is characteristic of a mesogen, a compound that can exhibit liquid crystal properties. wikipedia.org Mesogens typically consist of a rigid core and often a flexible part. wikipedia.org The 4-cyanophenoxy group in the molecule serves as a rigid, rod-like aromatic core, a common feature in many liquid crystalline materials. researchgate.netresearchgate.net

The terminal cyano group is particularly significant as it creates a strong dipole moment. This polarity is crucial for the formation of nematic and smectic liquid crystal phases, which are essential for applications in displays and optical switches. tandfonline.comuni.lu While the compound itself may or may not be liquid crystalline, it serves as a critical building block (synthon) for creating more complex, high-performance liquid crystal molecules. tandfonline.comsoton.ac.uk By reacting the hydrazide group with other chemical moieties, chemists can elongate the molecular structure and fine-tune the thermal and phase behavior of the resulting material. The introduction of hydrogen bonding via the hydrazide group can also induce or stabilize liquid crystalline phases. researchgate.net

Table 2: Structural Features and Their Role in Liquid Crystal Properties

Structural Feature Contribution to Liquid Crystalline Potential
4-Cyanophenoxy Group Provides a rigid, aromatic core essential for molecular alignment. researchgate.netresearchgate.net
Cyano (C≡N) Group Creates a strong dipole moment, influencing dielectric anisotropy and promoting nematic/smectic phase formation. tandfonline.comrsc.org
Propanehydrazide Moiety Acts as a flexible spacer and a reactive handle for synthesizing larger mesogens. The N-H groups can form hydrogen bonds, influencing molecular packing and phase stability. researchgate.net

Building Blocks for Functional Dyes and Pigments

The this compound scaffold can be used to synthesize functional dyes. The hydrazide group is a versatile functional handle that readily reacts with aldehydes and ketones to form hydrazones. This reaction is a powerful method for creating azo dyes. nih.gov

The condensation of this compound with an aromatic aldehyde or a ketone containing a chromophore (a light-absorbing group) creates a larger, conjugated system. This extended conjugation shifts the absorption of light towards longer wavelengths, often into the visible spectrum, resulting in a colored compound. researchgate.netresearchgate.net The specific color and properties of the dye can be tuned by carefully selecting the carbonyl compound. These hydrazone-based azo dyes can be used as disperse dyes for coloring hydrophobic fabrics like polyester. nih.govresearchgate.net The synthesis often involves straightforward condensation reactions, making it an efficient way to produce a variety of dyes. mdpi.comorganic-chemistry.org

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. rug.nl These reactions are prized in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of complex and diverse molecules.

This compound is a suitable component for isocyanide-based MCRs, such as the Ugi and Passerini reactions. wikipedia.orgmdpi.com In an Ugi four-component reaction (Ugi-4CR), the hydrazide can serve as the amine component, reacting with an aldehyde (or ketone), a carboxylic acid, and an isocyanide. mdpi.comnih.gov This would lead to the formation of highly functionalized, peptide-like scaffolds that contain the cyanophenoxy moiety. The ability to vary the other three components allows for the creation of a vast library of related but distinct molecules from a single core building block. rsc.org This approach is valuable for drug discovery, where generating chemical diversity is key to finding new therapeutic agents. wikipedia.org

Table 3: Hypothetical Ugi Reaction with this compound

Reactant 1 (Amine) Reactant 2 (Carbonyl) Reactant 3 (Acid) Reactant 4 (Isocyanide) Resulting Scaffold
This compound Benzaldehyde Acetic Acid tert-Butyl isocyanide α-Acylamino-acylhydrazide
This compound Cyclohexanone Benzoic Acid Benzyl isocyanide Complex peptide-like structure with high diversity

Application in Catalysis as a Ligand or Ligand Precursor

The structure of this compound contains multiple atoms with lone pairs of electrons (nitrogen and oxygen), making it a potential ligand for coordinating with metal ions. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can have catalytic properties. youtube.com

The hydrazide group can act as a bidentate ligand, binding to a metal center through both the carbonyl oxygen and the terminal amino nitrogen. bohrium.comresearchgate.net Furthermore, the nitrogen atom of the remote cyano group could also participate in coordination, potentially allowing the molecule to act as a bridging ligand between two metal centers or as a multidentate ligand. nih.gov Complexes formed from hydrazide or hydrazone ligands and transition metals like iridium, copper, or iron have shown significant catalytic activity in various organic reactions. bohrium.comnih.govrsc.org While direct catalytic applications of this compound have not been extensively reported, its structural similarity to known ligands suggests its potential for developing new catalysts for processes such as C-O coupling reactions or N-alkylation. bohrium.comnih.gov The interaction between transition metals and cyanide ligands is a well-established area in the development of functional materials. researchgate.net

Use in Analytical Chemistry Methodologies as a Derivatizing Agent

In analytical chemistry, particularly in chromatography, derivatization is the process of chemically modifying an analyte to make it more suitable for analysis. fishersci.comepa.gov This is often done to improve volatility for gas chromatography or to enhance detection for liquid chromatography.

The hydrazide group of this compound reacts readily and specifically with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. nih.gov This reaction is analogous to the well-known derivatization of carbonyls using 2,4-dinitrophenylhydrazine (B122626) (DNPH). fishersci.comthermofisher.com The key advantage of using this compound as a derivatizing agent is the introduction of the cyanophenoxy group, which is a strong chromophore that absorbs ultraviolet (UV) light. researchgate.net This allows the resulting hydrazone derivatives to be detected with high sensitivity using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). epa.gov This makes the compound a valuable tool for quantifying trace levels of aldehydes and ketones in various samples, such as environmental air and water or in food and beverage products. nih.gov

Table 4: Comparison of Derivatizing Agents for Carbonyls

Derivatizing Agent Reactive Group Detection Method Key Advantage
This compound Hydrazide HPLC-UV Introduces a strong UV-active tag for high sensitivity.
2,4-Dinitrophenylhydrazine (DNPH) Hydrazine (B178648) HPLC-UV Well-established, basis for many standard EPA methods. fishersci.comepa.gov
4-Hydrazinobenzoic acid (HBA) Hydrazine HPLC-UV, CE-DAD Good water solubility and stability. nih.gov

Contribution to Method Development and Optimization in Organic Synthesis

The advancement of organic synthesis relies heavily on the availability of well-defined building blocks that can be used to develop and refine new chemical transformations. This compound serves as an important tool in this context, contributing to both the development of novel synthetic methods and the optimization of existing reaction conditions.

As a Chemical Intermediate and Building Block:

The utility of this compound stems from the distinct reactivity of its constituent parts. The hydrazide moiety is a particularly versatile functional group, capable of undergoing a wide range of chemical reactions. It is a key precursor for the synthesis of various heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.com

For instance, hydrazides are commonly reacted with dicarbonyl compounds, such as isatin (B1672199) derivatives, to form hydrazone-isatin products. nih.gov This type of condensation reaction is fundamental in building molecular complexity. While specific studies detailing the reaction of this compound with isatin are not prevalent, the general reactivity of hydrazides suggests its suitability for such transformations, leading to the creation of novel N-substituted amino acid hydrazone-isatin derivatives. nih.gov

Furthermore, the hydrazide group is a precursor for the synthesis of widely studied five- and six-membered heterocyclic rings like pyrazoles, pyridazinones, oxadiazoles (B1248032), and triazoles. beilstein-journals.orgnih.govnih.gov The general synthetic pathway often involves the cyclocondensation of a hydrazide with an appropriate partner. For example, 1,3,4-oxadiazoles can be synthesized from hydrazides and acyl chlorides, while pyridazinones can be formed through reactions with β-ketoesters. nih.gov The presence of the 4-cyanophenoxypropane backbone in this compound allows for the introduction of this specific substituent pattern into the final heterocyclic product, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. ijpsr.com

The table below summarizes the key structural features of this compound and their synthetic potential.

Structural FeaturePotential Synthetic TransformationsResulting Structures
Hydrazide (-CONHNH₂) Group Condensation with aldehydes/ketonesHydrazones
Cyclocondensation with 1,3-dicarbonylsPyrazoles
Reaction with anhydridesPyridazinediones
Reaction with carbon disulfide/isothiocyanatesThiadiazoles, Thiazoles
Cyano (-CN) Group HydrolysisCarboxylic Acids, Amides
ReductionPrimary Amines
Cycloaddition reactions (e.g., with azides)Tetrazoles
Phenoxypropane Linker Provides a stable, flexible scaffoldCore structure in target molecules

Role in Method Optimization:

The process of optimizing a chemical reaction involves systematically varying parameters such as temperature, solvent, catalyst, and reactants to maximize yield and purity. beilstein-journals.org The use of well-defined, stable, and readily available starting materials is crucial for the success of such optimization studies. This compound, available as a research chemical, fits this profile. nih.govchemrxiv.orgrsc.org

In the context of developing new synthetic methods, such as novel C-H activation, cross-coupling, or multicomponent reactions, researchers often rely on a set of standard building blocks to test the scope and limitations of the new transformation. rsc.orgopenaccessjournals.com A molecule like this compound, with its multiple functional groups, can serve as an excellent substrate to probe the chemoselectivity of a new catalytic system. For example, a new reaction could be tested for its ability to selectively transform the cyano group while leaving the hydrazide intact, or vice versa.

The development of compound libraries for high-throughput screening in drug discovery is another area where such building blocks are essential. The hydrazide functional group can be used as a handle to couple the molecule to a solid support or to react with a diverse set of aldehydes, ketones, or acylating agents in a combinatorial fashion. This allows for the rapid generation of a large number of structurally related compounds, which can then be tested for biological activity. The findings from these screens contribute to the iterative process of lead optimization in medicinal chemistry.

The table below illustrates examples of reactions that hydrazide-containing building blocks typically undergo, contributing to the synthesis of diverse chemical entities.

Reaction TypeReagent ClassResulting Heterocycle
Knorr Pyrazole (B372694) Synthesis1,3-Dicarbonyl CompoundsSubstituted Pyrazoles
1,3,4-Oxadiazole SynthesisAcyl Chlorides / Carboxylic Acids2,5-Disubstituted-1,3,4-oxadiazoles
Pyridazinone Synthesisγ-KetoacidsDihydropyridazinones
Schiff Base FormationAldehydes / KetonesHydrazones

Future Research Directions and Perspectives on 2 4 Cyanophenoxy Propanehydrazide

Exploration of Asymmetric Synthesis for Chiral 2-(4-Cyanophenoxy)propanehydrazide Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules can be highly dependent on their specific stereochemistry. Future research should focus on developing asymmetric synthetic routes to chiral analogs of this compound, where the stereocenter on the propane (B168953) unit is precisely controlled.

One promising approach is the use of organocatalysis. Chiral phosphoric acids, for instance, have been successfully used to catalyze asymmetric reactions, including cyclodehydration, to produce atropisomeric heterocycles with high enantiomeric ratios (er), often exceeding 99:1 after recrystallization. nih.gov Similarly, novel C2-symmetric squaramide-based primary diamines have proven effective as organocatalysts in the asymmetric addition of nucleophiles to α,β-unsaturated ketones, yielding products with up to 96% enantiomeric excess (ee). rsc.org Such catalytic systems could be adapted for the asymmetric synthesis of precursors to chiral this compound analogs. For example, an asymmetric Michael addition to an appropriate acrylate (B77674) followed by hydrazinolysis could establish the desired stereocenter.

Another avenue involves the derivatization of readily available chiral building blocks, such as enantiomers of ethyl lactate (B86563). nih.gov A Mitsunobu reaction between a chiral lactate ester and 4-cyanophenol, followed by saponification and reaction with hydrazine (B178648), could provide a straightforward route to the target chiral hydrazides. This strategy has been successfully employed in the synthesis of chiral phenoxyacetamide inhibitors. nih.gov The development of these methods would enable the systematic study of how chirality influences the biological and material properties of this class of compounds.

Table 1: Potential Catalytic Approaches for Asymmetric Synthesis

Catalyst TypeReaction TypePotential AdvantageReported Enantioselectivity (in analogous systems)
Chiral Phosphoric AcidAsymmetric Cyclization/AdditionHigh efficiency and enantioselectivity for N-aryl heterocycles. nih.govUp to 99:1 er. nih.gov
Squaramide-based DiamineAsymmetric Michael AdditionEffective for creating chiral carbon centers with high yield and ee. rsc.orgUp to 96% ee. rsc.org
Quinine-derived UreaDomino Ring-Opening CyclizationEnables one-pot synthesis of complex heterocycles. chemistryviews.orgUp to 98% ee. chemistryviews.org

Investigation of Photophysical Properties and Potential Optoelectronic Applications

The 4-cyanophenoxy moiety is a well-known functional group in materials science, prized for its influence on the electronic and photophysical properties of molecules. The electron-withdrawing nature of the cyano (–CN) group can enhance photoluminescence and electroluminescence yields in conjugated polymer systems. psu.edu This effect is often attributed to a modification of the polymer's electronic energy levels, which facilitates electron-hole recombination. psu.edu

Future research should systematically characterize the photophysical properties of this compound and its derivatives. This would involve measuring UV-Vis absorption and fluorescence emission spectra in various solvents to understand its electronic transitions and excited-state behavior. mdpi.comrsc.org The presence of the cyanophenyl group suggests potential for fluorescence, and modifications to the hydrazide portion of the molecule could be used to tune these properties. For example, condensation with different aldehydes or ketones to form hydrazones would create more extended π-systems, likely shifting absorption and emission wavelengths.

The findings could pave the way for applications in optoelectronics. Pyrene derivatives, for example, are excellent candidates for Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. researchgate.net By incorporating the this compound scaffold into larger, conjugated architectures, novel materials for OLEDs, sensors, or other optoelectronic devices could be developed. elsevierpure.comrsc.org The D-A-D (Donor-Acceptor-Donor) architecture, where an electron-accepting unit is linked to electron-donating units, is a common design principle for such materials, and the cyanophenoxy group could serve as an effective acceptor component. mdpi.com

Table 2: Photophysical Properties of Related Cyanophenyl Compounds

Compound TypeAbsorption Maxima (nm)Emission Maxima (nm)Key Finding
Thiophene-based polymer with cyanophenoxy group~450 (in film)~620 (in film)The cyano group enhances photoluminescence, leading to an estimated optical band gap of 2.0 eV, corresponding to orange emission. psu.eduresearchgate.net
4-Methoxyquinoline derivatives310–390Not specifiedExhibits intense absorption peaks, foundational for fluorescent materials. mdpi.com
DPP-derived photosensitizer (D-A-D architecture)~650Low fluorescenceLow fluorescence quantum yield suggests relaxation occurs primarily through non-radiative processes, favoring intersystem crossing, which is useful for photosensitizers. nih.gov

Development of Sustainable and Continuous Flow Chemistry Processes for Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, focusing on reducing waste, minimizing energy consumption, and avoiding hazardous reagents. rsc.orgrsc.org The development of green synthetic methods for this compound is a critical research direction. One of the most promising technologies in this area is continuous flow chemistry.

The synthesis of acid hydrazides often involves hydrazine, a reagent that requires careful handling. digitellinc.com Continuous flow processes offer significant safety advantages over traditional batch methods by minimizing the volume of hazardous material present at any given time. mit.edu Research has demonstrated that acid hydrazides can be synthesized from carboxylic acids in continuous flow with high yields (65-91%) and short residence times (13-25 minutes). osti.gov This methodology has been shown to be scalable, with outputs of ~22 g/hour achieved in a lab-scale system. osti.gov Adapting the synthesis of 2-(4-cyanophenoxy)propanoic acid followed by its conversion to the corresponding hydrazide in a continuous flow reactor would be a key objective. digitellinc.com

Furthermore, flow chemistry can enable reactions that are difficult or inefficient in batch mode. rsc.org For example, flow processes can facilitate better control over reaction temperature and mixing, which is crucial for optimizing selectivity and yield, especially in multiphase reactions or when dealing with precipitates. osti.govrsc.org Combining kinetic modeling with experimental flow synthesis can efficiently optimize reaction conditions, leading to safer and more selective manufacturing processes. digitellinc.com

Advanced Computational Design of New Reactions and Materials based on this compound

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, photophysical properties, and reactivity of this compound and its derivatives.

For instance, computational studies on similar donor-acceptor molecules have successfully predicted the energy levels of singlet and triplet excited states, providing insight into the likelihood of intersystem crossing—a key process for applications like photodynamic therapy. nih.gov Such calculations could be used to screen potential derivatives of this compound for desirable optoelectronic properties before undertaking their synthesis, saving significant time and resources. By modeling how different substituents on the hydrazide or aromatic ring affect the molecule's HOMO and LUMO energy levels, researchers can rationally design new materials with tailored absorption and emission characteristics.

Computational modeling can also guide the development of new reactions. By calculating transition state energies and reaction pathways, chemists can better understand reaction mechanisms and predict the feasibility of novel synthetic transformations. This in-silico approach, combined with experimental validation, accelerates the discovery of new, efficient synthetic routes and novel materials.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. mdpi.comsemanticscholar.org The structure of this compound makes it an intriguing candidate for integration into such systems.

The cyanophenoxy group can act as a "guest" molecule, fitting into the cavities of "host" macrocycles like cyclodextrins, calixarenes, or cucurbiturils. semanticscholar.orgthno.org Cyclodextrins, which are macrocyclic oligosaccharides, have hydrophobic inner cavities that can encapsulate aromatic guests in aqueous solutions. thno.org The formation of such host-guest or "inclusion" complexes can dramatically alter the physicochemical properties of the guest molecule, such as its solubility and stability. Future studies could investigate the binding affinity of this compound with various host molecules using techniques like UV-Vis or NMR titration to determine association constants. nih.govuct.ac.za

Furthermore, the hydrazide moiety offers a site for forming strong hydrogen bonds, which could be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. rsc.org By functionalizing the hydrazide, for instance, by forming a hydrazone with a complementary hydrogen-bonding unit, it may be possible to create complex, self-assembling architectures like gels, liquid crystals, or functional surfaces. nih.gov Investigating these host-guest and self-assembly behaviors could lead to the development of novel drug delivery systems, chemical sensors, or responsive materials. chemistryworld.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.